

Structural Analysis of the Neuromedin C Peptide: A Technical Guide

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Compound of Interest		
Compound Name:	Neuromedin C	
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This technical guide provides an in-depth analysis of the structure of **Neuromedin C** (NMC), a decapeptide that plays a significant role in various physiological processes. This document outlines its primary, secondary, and tertiary structures, details the experimental methodologies used for its characterization, and explores its interaction with bombesin receptors and the subsequent signaling pathways.

Introduction to Neuromedin C

Neuromedin C is a bombesin-like peptide originally isolated from porcine spinal cord. It is the C-terminal decapeptide of gastrin-releasing peptide (GRP) and shares significant homology with other bombesin-related peptides. Its primary sequence is Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2. NMC is involved in a variety of biological functions, including smooth muscle contraction, regulation of hormone secretion, and neurotransmission. Its interaction with bombesin receptors, particularly the GRP receptor (GRPR) and the Neuromedin B receptor (NMBR), makes it a subject of interest for drug development, particularly in oncology and neuroscience.

Primary and Physicochemical Properties

The primary structure and key physicochemical properties of **Neuromedin C** are summarized below.



Property	Value
Amino Acid Sequence	Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2
Molecular Formula	C50H73N17O11S
Molecular Weight	1120.28 g/mol
Isoelectric Point (pl)	8.34 (Predicted)
Extinction Coefficient	5690 M ⁻¹ cm ⁻¹ (at 280 nm)

Three-Dimensional Structure

The three-dimensional structure of **Neuromedin C** has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The peptide exhibits conformational flexibility, adopting different structures in various solvent environments, which is thought to be crucial for its biological activity and receptor binding.

NMR Structural Data

The solution structures of **Neuromedin C** have been deposited in the Protein Data Bank (PDB). The following tables summarize the dihedral angle restraints and a selection of key Nuclear Overhauser Effect (NOE) distance restraints for the structure of **Neuromedin C** in a membrane-mimicking environment (SDS micelles), as derived from PDB entry 2N0H.[1]

Table 1: Dihedral Angle Restraints for **Neuromedin C** (PDB: 2N0H)



Residue	Phi (Φ) Angle (°)	Psi (Ψ) Angle (°)
Gly-1	N/A	150.0 ± 30.0
Asn-2	-120.0 ± 40.0	140.0 ± 40.0
His-3	-70.0 ± 30.0	-30.0 ± 30.0
Trp-4	-60.0 ± 30.0	-40.0 ± 30.0
Ala-5	-65.0 ± 30.0	-35.0 ± 30.0
Val-6	-80.0 ± 40.0	-20.0 ± 40.0
Gly-7	80.0 ± 40.0	-60.0 ± 40.0
His-8	-90.0 ± 40.0	0.0 ± 50.0
Leu-9	-70.0 ± 30.0	-30.0 ± 30.0
Met-10	-60.0 ± 30.0	N/A

Table 2: Selected NOE Distance Restraints for Neuromedin C (PDB: 2N0H)

Atom 1 (Residue)	Atom 2 (Residue)	Distance (Å)
HN (Asn-2)	HN (His-3)	≤ 3.5
Hα (His-3)	HN (Trp-4)	≤ 2.7
HN (Trp-4)	HN (Ala-5)	≤ 2.8
Hα (Ala-5)	HN (Val-6)	≤ 2.7
HN (Val-6)	HN (Gly-7)	≤ 2.8
Hα (Gly-7)	HN (His-8)	≤ 2.7
HN (His-8)	HN (Leu-9)	≤ 2.8
Hα (Leu-9)	HN (Met-10)	≤ 2.7
Hβ (His-3)	Hδ1 (Trp-4)	≤ 4.0
Hγ (Val-6)	Hδ (Leu-9)	≤ 4.5



Receptor Binding and Signaling Pathway

Neuromedin C exerts its biological effects by binding to G protein-coupled receptors (GPCRs) of the bombesin family. The primary receptors for NMC are the Gastrin-Releasing Peptide Receptor (GRPR or BB2) and the Neuromedin B Receptor (NMBR or BB1).

Receptor Binding Affinities

The binding affinities of **Neuromedin C** and related peptides to bombesin receptors have been determined through competitive binding assays.

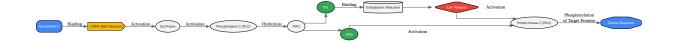
Peptide	Receptor	Ki (nM)
Neuromedin C	GRPR	0.8
Neuromedin C	NMBR	120
Gastrin-Releasing Peptide	GRPR	0.3
Neuromedin B	NMBR	1.2
Bombesin	GRPR	0.5
Bombesin	NMBR	2.5

Data compiled from multiple sources.

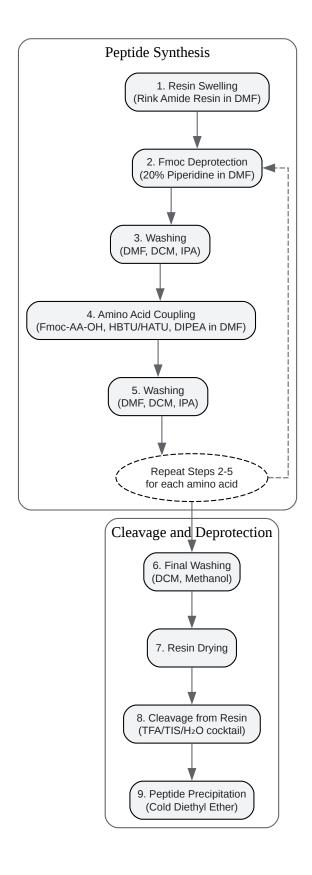
Signaling Pathway

Upon binding to its receptor, primarily GRPR, **Neuromedin C** initiates a well-defined intracellular signaling cascade. This pathway involves the activation of the Gq alpha subunit of the heterotrimeric G protein, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the cellular response.









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References

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